

# Application Notes and Protocols for Triphenylstannane in Barton-McCombie Deoxygenation

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## Compound of Interest

Compound Name: Triphenylstannane

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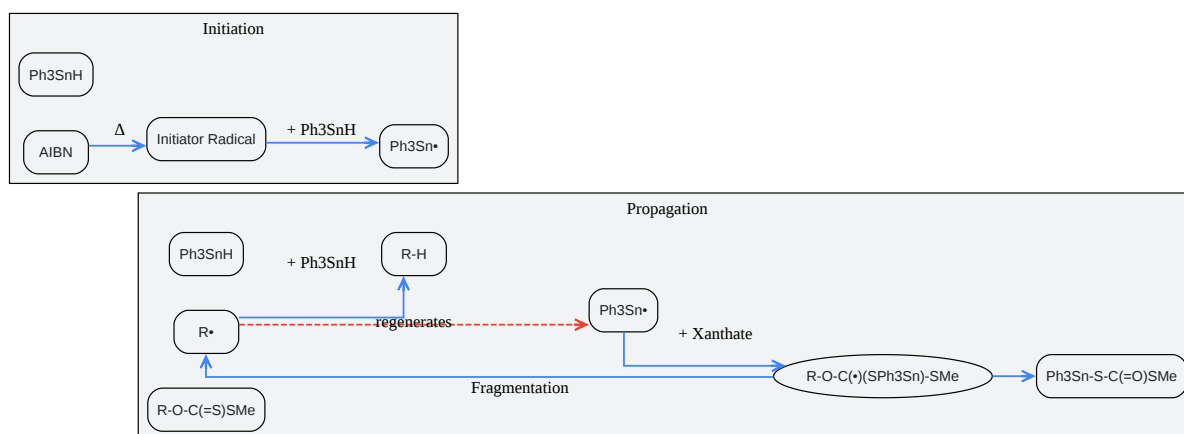
## Introduction

The Barton-McCombie deoxygenation is a powerful and widely utilized radical-mediated reaction in organic synthesis for the removal of a hydroxyl group from an alcohol.<sup>[1][2]</sup> This transformation proceeds via a two-step process involving the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate, followed by a radical-initiated reduction using a tin hydride.<sup>[3][4]</sup> The driving force for this reaction is the formation of a stable tin-sulfur bond.<sup>[5]</sup> While tributylstannane (tributyltin hydride) is the most commonly cited tin hydride for this purpose, **triphenylstannane** can also be employed as a radical mediator and hydrogen atom donor. These application notes provide a detailed overview and experimental protocols for the use of **triphenylstannane** in the Barton-McCombie deoxygenation.

## Reaction Mechanism

The reaction proceeds through a radical chain mechanism.<sup>[1]</sup> Initially, a radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical upon thermal decomposition. This radical abstracts a hydrogen atom from **triphenylstannane** to form a triphenylstannyl radical ( $\text{Ph}_3\text{Sn}\bullet$ ). The triphenylstannyl radical then attacks the sulfur atom of the thiocarbonyl derivative (e.g., a xanthate), leading to the fragmentation of the substrate and the formation of an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of

**triphenylstannane** to yield the deoxygenated product and regenerate the triphenylstannyl radical, thus propagating the chain reaction.[6]

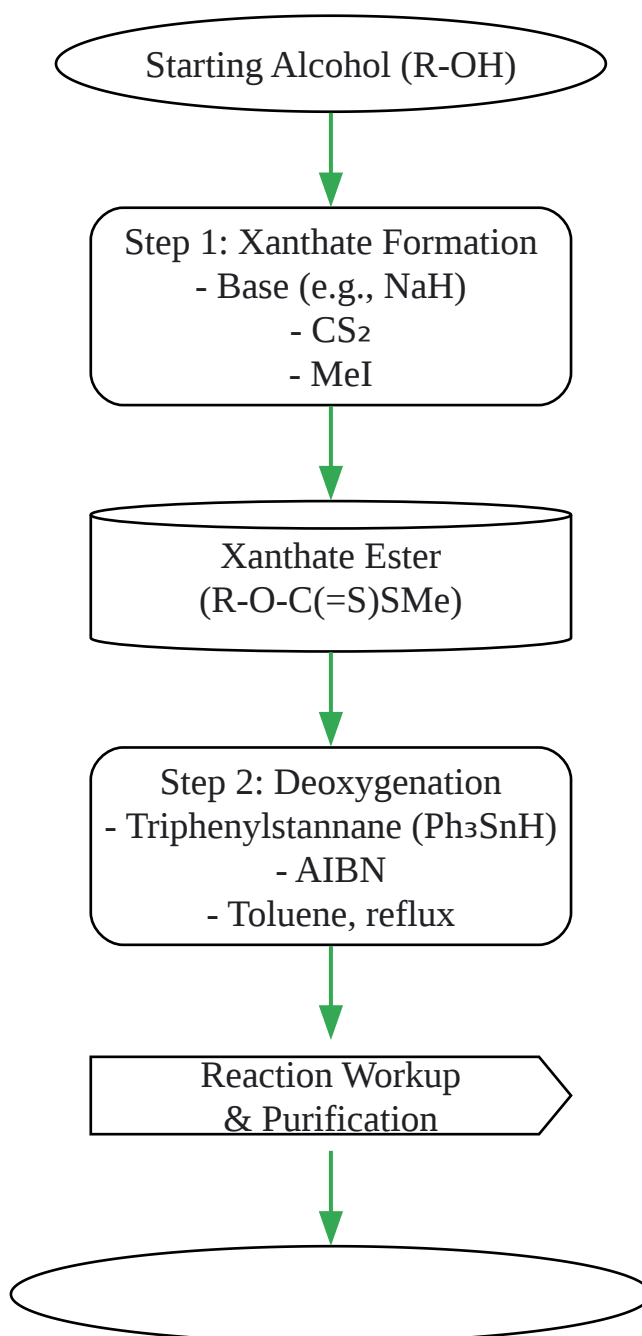


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**Figure 1:** Mechanism of the Barton-McCombie Deoxygenation.

## Experimental Workflow

The overall experimental procedure involves two main stages: the synthesis of the xanthate ester from the starting alcohol, followed by the deoxygenation reaction using **triphenylstannane** and a radical initiator.



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**Figure 2:** General Experimental Workflow.

## Quantitative Data

The following table summarizes representative reaction conditions and yields for the Barton-McCombie deoxygenation. Note that these examples from the literature primarily utilize

tributylstannane. Similar outcomes can be anticipated with **triphenylstannane**, although reaction times and yields may vary and require optimization.

Substrate (Alcohol)	Thiocarbonyl Derivative	Tin Hydride (Equivalents)	Initiator (Equivalents)	Solvent	Temp. (°C)	Time (h)	Yield (%)
Secondary Alcohol	S-Methyl Xanthate	n-Bu <sub>3</sub> SnH (2.0)	AIBN (0.2)	Toluene	90	4	~93
Primary Alcohol	S-Methyl Xanthate	n-Bu <sub>3</sub> SnH (2.0)	AIBN (0.2)	Toluene	90	4	~91
Complex Polyol	S-Methyl Xanthate	n-Bu <sub>3</sub> SnH (1.5)	AIBN (catalytic)	Toluene	110	2	~85
Tertiary Alcohol	Phenyl Thionocarbonate	n-Bu <sub>3</sub> SnH (1.2)	AIBN (0.1)	Benzene	80	1.5	~90

## Experimental Protocols

Caution: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.

### Protocol 1: Synthesis of an O-Alkyl S-Methyl Xanthate from an Alcohol

This protocol is a general procedure for the conversion of an alcohol to its corresponding xanthate ester, the necessary precursor for the deoxygenation step.[\[3\]](#)

Materials:

- Alcohol (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
- Carbon disulfide (CS<sub>2</sub>, 5.0 equiv)
- Methyl iodide (MeI, 5.0 equiv)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate (EtOAc) or Diethyl ether (Et<sub>2</sub>O)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, ice bath, syringe, and standard glassware for workup and purification.

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.
- Stir the mixture at 0 °C for 30 minutes.
- Add carbon disulfide (5.0 equiv) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
- Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.
- Quench the reaction by carefully adding saturated aqueous NH<sub>4</sub>Cl.

- Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude xanthate ester.
- Purify the crude product by flash column chromatography on silica gel.

## Protocol 2: Barton-McCombie Deoxygenation using Triphenylstannane

This protocol describes the deoxygenation of the xanthate ester.

Materials:

- Xanthate ester (from Protocol 1, 1.0 equiv)
- Anhydrous toluene
- **Triphenylstannane** ( $\text{Ph}_3\text{SnH}$ , 2.0 equiv)
- Azobisisobutyronitrile (AIBN, 0.2 equiv, recrystallized from methanol)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the xanthate ester (1.0 equiv) in anhydrous toluene.
- Add **triphenylstannane** (2.0 equiv) to the solution at room temperature.
- Add AIBN (0.2 equiv) to the reaction mixture.
- Heat the mixture to reflux (approximately 90-110 °C, depending on the specific boiling point of the solvent and any co-solvents) and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature.
- Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the mixture with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution and concentrate under reduced pressure.
- The crude product will contain the deoxygenated compound and tin byproducts. Purify by flash column chromatography on silica gel to isolate the desired deoxygenated product. The removal of tin byproducts can be challenging; treatment with a solution of iodine in the reaction solvent followed by washing with aqueous sodium thiosulfate, or treatment with aqueous KF can aid in the removal of tin residues.[7]

## Concluding Remarks

The Barton-McCombie deoxygenation is a robust and reliable method for the removal of hydroxyl groups in complex molecules. While tributylstannane is more frequently documented, **triphenylstannane** serves as a viable alternative for this transformation. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors. As with any chemical reaction, optimization of conditions may be necessary for specific substrates to achieve maximal yields.

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